molecular formula C15H18O10 B13864542 Veratric Acid Glucuronide

Veratric Acid Glucuronide

Cat. No.: B13864542
M. Wt: 358.30 g/mol
InChI Key: QQHYYHJSWRVMAM-HJHSNUOESA-N
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Description

Veratric Acid Glucuronide is a glucuronide conjugate of veratric acid, a naturally occurring phenolic acid found in various plants Glucuronidation is a metabolic process where glucuronic acid is added to substances, enhancing their solubility and facilitating their excretion from the body

Preparation Methods

Synthetic Routes and Reaction Conditions: Veratric Acid Glucuronide can be synthesized through enzymatic or chemical methods. The enzymatic method involves the use of UDP-glucuronosyltransferases (UGTs) which catalyze the transfer of glucuronic acid from UDP-glucuronic acid to veratric acid. This reaction typically occurs under mild conditions, such as physiological pH and temperature.

Industrial Production Methods: Industrial production of this compound often employs microbial fermentation or recombinant enzyme systems. These methods are advantageous due to their specificity and efficiency. The use of engineered microorganisms or cell-free enzyme systems can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: Veratric Acid Glucuronide primarily undergoes hydrolysis, where the glucuronic acid moiety is cleaved off by β-glucuronidases. This reaction is crucial for the release of the active aglycone, veratric acid.

Common Reagents and Conditions:

    Hydrolysis: β-glucuronidases are commonly used to catalyze the hydrolysis of this compound. This reaction typically occurs under acidic to neutral pH conditions.

    Oxidation and Reduction: While less common, veratric acid itself can undergo oxidation and reduction reactions, which may indirectly affect the glucuronide form.

Major Products Formed: The primary product of hydrolysis is veratric acid, which retains the biological activity of the parent compound.

Scientific Research Applications

Veratric Acid Glucuronide has diverse applications in scientific research:

    Chemistry: It serves as a model compound for studying glucuronidation processes and the stability of glucuronide conjugates.

    Biology: The compound is used to investigate the role of glucuronidation in detoxification and metabolism.

    Medicine: this compound is studied for its potential therapeutic effects, particularly in cancer research.

    Industry: The compound is utilized in the development of drug delivery systems, where glucuronidation can enhance the solubility and bioavailability of therapeutic agents.

Mechanism of Action

The mechanism of action of Veratric Acid Glucuronide involves its hydrolysis to release veratric acid, which then exerts its biological effects. Veratric acid has been shown to modulate various molecular targets and pathways, including:

Comparison with Similar Compounds

    Ferulic Acid Glucuronide: Similar to Veratric Acid Glucuronide, this compound is a glucuronide conjugate of ferulic acid and shares similar antioxidant and anti-inflammatory properties.

    Syringic Acid Glucuronide: Another phenolic acid glucuronide, known for its antioxidant activity.

    Vanillic Acid Glucuronide: This compound is structurally similar and exhibits comparable biological activities.

Uniqueness: this compound is unique due to its specific metabolic and pharmacokinetic properties. Its ability to release veratric acid upon hydrolysis makes it a valuable compound for targeted therapeutic applications, particularly in cancer treatment.

Biological Activity

Veratric Acid Glucuronide (VAG) is a metabolite derived from veratric acid, a naturally occurring phenolic compound. The glucuronidation process, involving the conjugation of glucuronic acid to various substrates, plays a crucial role in the detoxification and elimination of numerous drugs and xenobiotics in the body. This article delves into the biological activity of VAG, exploring its pharmacological effects, metabolic pathways, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the chemical formula C15H18O10C_{15}H_{18}O_{10} and is classified as a glucuronide derivative. The structure comprises a veratric acid moiety linked to a glucuronic acid unit, enhancing its solubility and facilitating its excretion from the body.

PropertyValue
Molecular FormulaC15H18O10
Molecular Weight342.3 g/mol
SolubilityWater-soluble
Melting PointNot specified

Metabolism and Pharmacokinetics

Veratric acid undergoes extensive metabolism, primarily through glucuronidation, which significantly influences its biological activity. The enzyme UDP-glucuronosyltransferase (UGT) catalyzes this reaction, leading to the formation of VAG. Studies indicate that metabolites like VAG may exhibit biological activities comparable to or even greater than their parent compounds due to enhanced bioavailability and altered pharmacodynamics.

Pharmacological Effects

Research has demonstrated that VAG possesses various biological activities:

  • Anti-inflammatory Activity : VAG has shown potential in reducing inflammatory markers such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in vitro, indicating its role in modulating inflammatory responses .
  • Antioxidant Properties : Similar to other phenolic compounds, VAG may exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress in cells .
  • Cytotoxicity Against Cancer Cells : Preliminary studies suggest that VAG may have cytotoxic effects on certain cancer cell lines, although further investigation is needed to elucidate its mechanisms of action .

Case Studies

Case Study 1: Anti-inflammatory Effects

In a study examining the effects of various glucuronides on macrophages stimulated with lipopolysaccharides (LPS), VAG was found to significantly reduce the production of pro-inflammatory cytokines. This suggests its potential application in treating inflammatory diseases .

Case Study 2: Antioxidant Activity

Another investigation focused on the antioxidant capacity of glucuronide metabolites, including VAG. The results demonstrated that VAG effectively inhibited lipid peroxidation in vitro, showcasing its potential as a protective agent against oxidative damage .

Properties

Molecular Formula

C15H18O10

Molecular Weight

358.30 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-6-(3,4-dimethoxybenzoyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C15H18O10/c1-22-7-4-3-6(5-8(7)23-2)14(21)25-15-11(18)9(16)10(17)12(24-15)13(19)20/h3-5,9-12,15-18H,1-2H3,(H,19,20)/t9-,10-,11+,12-,15-/m0/s1

InChI Key

QQHYYHJSWRVMAM-HJHSNUOESA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)OC

Origin of Product

United States

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